molecular formula C6H4BrN5O2 B15312553 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B15312553
M. Wt: 258.03 g/mol
InChI Key: XMNLCRGBCGLCQA-UHFFFAOYSA-N
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Description

8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromine and nitric acid to introduce the bromo and nitro groups, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method is eco-friendly and avoids the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Cycloaddition Reactions: Azides and alkynes under thermal or catalytic conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromo group.

    Reduction Reactions: The major product is 8-amino-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine.

    Cycloaddition Reactions: Products include fused heterocyclic compounds with additional rings.

Scientific Research Applications

8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and nitro groups allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C6H4BrN5O2

Molecular Weight

258.03 g/mol

IUPAC Name

8-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4BrN5O2/c7-4-1-3(12(13)14)2-11-5(4)9-6(8)10-11/h1-2H,(H2,8,10)

InChI Key

XMNLCRGBCGLCQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1[N+](=O)[O-])N)Br

Origin of Product

United States

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